molecular formula C15H16N2O2 B2778080 (E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 49593-47-7

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2778080
CAS RN: 49593-47-7
M. Wt: 256.305
InChI Key: RALJVYDMGWFTLX-RMKNXTFCSA-N
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Description

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPP is a synthetic compound that belongs to the class of pyrazoles and is commonly used as a tool compound to study the function of certain proteins and enzymes in various biological systems.

Scientific Research Applications

Structural and Molecular Analysis

  • Annular Tautomerism : A study on NH-pyrazoles, including compounds similar to the one , revealed insights into their structural tautomerism determined through X-ray crystallography and NMR spectroscopy. These findings help understand the stability and reactivity of such compounds (Cornago et al., 2009).

  • Molecular Docking and Spectroscopic Analysis : Research involving DFT calculations and spectral studies of pyrazole derivatives indicates their potential applications in designing compounds with specific biological activities. The studies include vibrational spectroscopic analysis and HOMO-LUMO analysis, providing insights into the electronic properties of these molecules (Alphonsa et al., 2016).

Synthetic Methodologies and Chemical Reactions

  • Formation of Pyrazoles : Research on the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors explores the cyclocondensation reactions, highlighting the versatility of pyrazole compounds in organic synthesis (Mahesha et al., 2021).

  • Antimicrobial and Inhibitory Effects : Studies on Schiff base compounds derived from phenazone and vanillin and their effects on corrosion offer insights into the practical applications of pyrazole derivatives in materials science and as potential antimicrobial agents (Emregül & Hayvalı, 2006).

Potential Applications in Photodynamic Therapy and Corrosion Inhibition

  • Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanine derivatives substituted with Schiff base groups show promise for applications in photodynamic therapy, highlighting the role of pyrazole derivatives in medicinal chemistry (Pişkin et al., 2020).

  • Corrosion Inhibition : Research on the inhibitory action of bipyrazolic compounds towards the corrosion of iron in acidic media demonstrates the potential of pyrazole derivatives in protecting metals against corrosion, which has significant industrial applications (Chetouani et al., 2005).

properties

IUPAC Name

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-13(10-17(2)16-11)6-9-15(18)12-4-7-14(19-3)8-5-12/h4-10H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALJVYDMGWFTLX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

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